molecular formula C19H26N2S B1684310 Pergolide CAS No. 66104-22-1

Pergolide

Katalognummer: B1684310
CAS-Nummer: 66104-22-1
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: YEHCICAEULNIGD-MZMPZRCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pergolid ist ein synthetisches Ergolin-Derivat mit der chemischen Bezeichnung 8β-[(Methylthio)methyl]-6-Propylergolin. Es ist vor allem für seine Rolle als Dopaminrezeptoragonist bekannt. Pergolid wurde ursprünglich zur Behandlung der Parkinson-Krankheit und Hyperprolaktinämie entwickelt. Aufgrund seiner Verbindung mit Herzklappenkrankheiten wurde seine Anwendung beim Menschen in vielen Ländern weitgehend eingestellt. Es wird weiterhin für veterinärmedizinische Zwecke eingesetzt, insbesondere zur Behandlung der Dysfunktion der Pars intermedia der Hypophyse (PPID) bei Pferden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pergolid umfasst mehrere Schlüsselschritte:

    Ausgangsmaterial: Die Synthese beginnt mit dem Mutterkornalkaloid Lysergsäure.

    Reduktion: Lysergsäure wird mit Lithiumaluminiumhydrid reduziert, um die Zwischenverbindung zu bilden.

    Substitution: Die Zwischenverbindung unterliegt einer Substitutionsreaktion mit Methylthiomethylchlorid in Gegenwart einer Base, um die Methylthiogruppe einzuführen.

    Endprodukt: Die resultierende Verbindung wird dann gereinigt, um Pergolid zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Pergolid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme und kontinuierlicher Überwachung trägt zur Aufrechterhaltung der Qualität des Endprodukts bei .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pergolid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

Pergolide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pergolide acts primarily as an agonist at dopamine receptors, particularly the D2 subtype. Its pharmacodynamics involve stimulating dopaminergic pathways, which are crucial in managing conditions characterized by dopamine deficiency, such as Parkinson's disease.

Table 1: Pharmacodynamic Actions of this compound

ActionDescription
Dopamine Receptor AgonismStimulates D2 receptors to improve motor function in Parkinson's disease.
Antioxidant EffectsExhibits potential antioxidant properties, reducing oxidative stress .
Cognitive EnhancementImproves cognitive functions such as memory and executive function .

Parkinson's Disease Treatment

This compound has been extensively studied for its efficacy in treating early-stage Parkinson's disease. A significant clinical trial demonstrated that this compound monotherapy resulted in a greater percentage of responders compared to placebo, with improvements noted in Unified Parkinson's Disease Rating Scale scores .

Table 2: Clinical Efficacy of this compound in Parkinson's Disease

Study TypeOutcome MeasureThis compound Group (%)Placebo Group (%)Statistical Significance
Randomized Controlled TrialUPDRS Part III Improvement5717p < 0.001
Open-label ExtensionSustained Benefit24--

Cognitive Function Improvement

Recent studies have indicated that this compound may enhance cognitive functions in patients with cognitive deficits associated with Parkinson's disease. Improvements were observed in visual-spatial working memory and verbal learning tasks after treatment with this compound .

Veterinary Medicine Applications

In veterinary medicine, this compound is primarily utilized for managing PPID in horses. A notable case study reported a pony recovering from a significant overdose of this compound, underscoring the drug's safety profile when managed appropriately .

Table 3: Case Study Overview of Equine this compound Use

Case DescriptionDosage ReceivedOutcome
Pony with PPID>100 times usual doseFull recovery

Safety and Adverse Effects

While this compound is generally well-tolerated, it has been associated with certain adverse effects, such as orthostatic hypotension and potential cardiac valve regurgitation in long-term users . A meta-analysis indicated a higher prevalence of heart valve disease among patients treated with this compound compared to controls .

Table 4: Adverse Effects Associated with this compound Use

Adverse EffectIncidence (%)Reference
Orthostatic Hypotension34
Moderate to Severe Valve Regurgitation21.8

Wirkmechanismus

Pergolide exerts its effects by acting as an agonist at dopamine D1 and D2 receptors. It mimics the action of dopamine, a neurotransmitter, by binding to these receptors and activating them. This activation helps in alleviating symptoms of Parkinson’s disease by improving motor control and reducing tremors. In the case of hyperprolactinemia, this compound inhibits the release of prolactin from the pituitary gland .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Cabergolin: Ein weiteres Ergolin-Derivat, das für ähnliche Indikationen eingesetzt wird, aber eine längere Halbwertszeit und weniger Nebenwirkungen aufweist.

    Bromocriptin: Ein älterer Dopaminagonist mit einem breiteren Anwendungsspektrum, aber mehr Nebenwirkungen.

    Pramipexol: Ein nicht-Ergolin-Dopaminagonist mit einem anderen Nebenwirkungsprofil.

Einzigartigkeit

Pergolid ist einzigartig aufgrund seiner hohen Affinität zu sowohl D1- als auch D2-Dopaminrezeptoren, was es zu einem der potentesten Dopaminagonisten macht. Seine Verbindung mit Herzklappenkrankheiten hat seine Anwendung im Vergleich zu anderen Dopaminagonisten eingeschränkt .

Biologische Aktivität

Pergolide is a semisynthetic ergot derivative primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and pituitary pars intermedia dysfunction (PPID) in horses. This article explores the biological activity of this compound, detailing its pharmacological properties, clinical applications, and research findings.

Pharmacological Properties

This compound exhibits potent activity at dopamine D2 receptors, with additional effects on D1 and D3 receptors. Its mechanism of action involves both presynaptic and postsynaptic receptor activation, influencing neurotransmitter release and signaling pathways.

  • Receptor Affinity : this compound shows a higher affinity for D2 receptors compared to D1 receptors, making it particularly effective in conditions where dopaminergic activity is required .
  • Dopamine Release Modulation : In vitro studies have demonstrated that this compound can suppress prolactin release from the anterior pituitary and modulate dopamine release in the striatum, indicating its role as a presynaptic modulator .

Parkinson's Disease

In Parkinson's disease, this compound is utilized to alleviate motor symptoms by enhancing dopaminergic signaling. Studies have shown that this compound can significantly improve activities of daily living (ADL) and motor function when compared to levodopa, another common treatment .

  • Efficacy : A systematic review indicated that this compound treatment results in clinical improvement in over 75% of patients with Parkinson's disease .

Pituitary Pars Intermedia Dysfunction (PPID) in Horses

This compound is also employed in veterinary medicine to manage PPID, a neurodegenerative condition prevalent among aged horses. Long-term studies have documented significant improvements in clinical signs and quality of life for horses treated with this compound.

  • Study Findings : A 13-year study involving 30 equids revealed that 71% of owners reported substantial improvements in their horses' quality of life after prolonged this compound treatment. Improvements included better coat condition, increased energy levels, and reduced incidence of laminitis .

Efficacy in Horses with PPID

A systematic review analyzed multiple studies on the use of this compound for PPID management. The review highlighted that:

  • Reduction in Plasma ACTH : 44-74% of treated cases showed reduced plasma ACTH concentrations.
  • Normalization Rates : Normalization to reference intervals occurred in 28-74% of cases .

Overdose Recovery Case

A notable case involved a 26-year-old pony that accidentally received over 100 times the standard dose of this compound. Remarkably, the pony recovered fully within a week without significant adverse effects, showcasing this compound's safety profile even at extreme doses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusKey FindingsReference
Parkinson's DiseaseSignificant improvement in ADL and motor function
PPID ManagementClinical improvement in >75% of treated cases; ACTH reduction
Long-term Efficacy in HorsesOwners report improved quality of life; significant clinical signs improvement
Overdose CaseFull recovery from extreme overdose; minimal adverse effects

Eigenschaften

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-23-2 (mesylate)
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023438
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.84e-04 g/L
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66104-22-1
Record name Pergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66104-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pergolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207.5 °C
Record name Pergolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pergolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pergolide
Reactant of Route 2
Pergolide
Reactant of Route 3
Pergolide
Reactant of Route 4
Reactant of Route 4
Pergolide
Reactant of Route 5
Reactant of Route 5
Pergolide
Reactant of Route 6
Pergolide
Customer
Q & A

Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?

A1: this compound acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:

    Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

    A2: this compound Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:

      Q3: How does modifying the this compound structure impact its activity, potency, and selectivity?

      A3: Research has explored the Structure-Activity Relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:

      • N6-Propyl Substituent: This structural element is crucial for this compound's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts this compound from an agonist to an antagonist at these receptors.
      • Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
      • N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].

      Q4: What are the key pharmacokinetic (ADME) properties of this compound in various species?

      A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of this compound:

      • Distribution: this compound exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
      • Metabolism: this compound undergoes extensive metabolism, primarily in the liver. Major metabolites identified include this compound Sulfoxide and this compound Sulfone [, ].
      • Excretion: this compound and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].

      Q5: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?

      A5: The relatively short half-life of this compound, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].

      Q6: What in vitro and in vivo models have been used to study this compound's efficacy?

      A6: Researchers have employed a range of in vitro and in vivo models to investigate this compound's efficacy, including:

      • Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated this compound's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
      • Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into this compound's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
      • Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that this compound, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.

      Q7: What are the known toxicological effects and safety concerns associated with this compound use?

      A7: While this compound has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:

      • Valvular Heart Disease: A significant concern is the association between this compound use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to this compound's agonist activity at the 5-HT2B receptor.
      • Other Adverse Effects: Common side effects reported with this compound use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].

      Q8: What are the potential alternatives and substitutes for this compound, and how do they compare in terms of performance, cost, and impact?

      A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:

      • Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with this compound in several clinical trials [, , ]. Results suggest that this compound may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
      • Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with this compound.
      • Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to this compound, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.